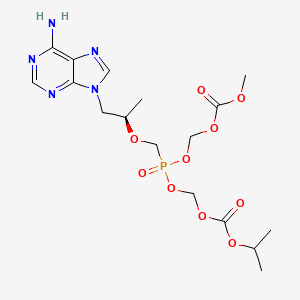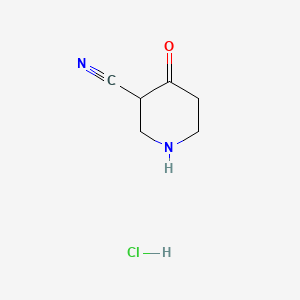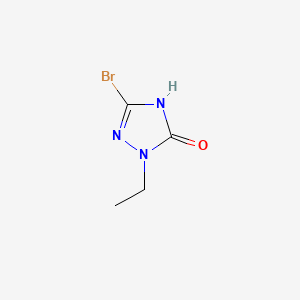
(1H-Pyrrol-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1H-Pyrrol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H9ClN2 . It is also known as 1-(1H-Pyrrol-2-yl)methanimine . This compound has been used to prepare benzodipyrrolic derivatives to be evaluated as neutral receptors for anions .
Molecular Structure Analysis
The molecular structure of “(1H-Pyrrol-2-yl)methanamine hydrochloride” consists of a pyrrole ring attached to a methanamine group . The molecular weight of this compound is approximately 146.62 Da .Physical And Chemical Properties Analysis
“(1H-Pyrrol-2-yl)methanamine hydrochloride” is a solid at room temperature . The compound has a molecular weight of 146.62 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Complementary Hydrogen Bonding in Schiff Base Ligands : Pyrrolide-imine Schiff base compounds, including derivatives of 1H-pyrrol-2-ylmethylidene methanamine, show complementary hydrogen bonding, which is crucial in designing supramolecular structures and materials with specific chemical properties (Akerman & Chiazzari, 2014).
Anticancer Activity : Certain palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands related to 1H-pyrrol-2-ylmethylidene methanamine exhibit significant anticancer activity against various human cancer cell lines. These findings open avenues for the development of new chemotherapeutic agents (Mbugua et al., 2020).
Drug Discovery : Hexahydro-2H-thieno[2,3-c]pyrrole, a scaffold similar to 1H-pyrrol-2-ylmethylidene methanamine, has been proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery (Yarmolchuk et al., 2011).
Anticonvulsant Agents : Schiff bases of pyridine, which share structural similarities with 1H-pyrrol-2-ylmethylidene methanamine, have been synthesized and found to exhibit significant anticonvulsant activity, indicating potential for therapeutic use in epilepsy treatment (Pandey & Srivastava, 2011).
Cytotoxic Agents : The synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines via one-pot reactions revealed that these compounds exhibited cytotoxic activity against several cancer cell lines, offering potential in cancer treatment (Ramazani et al., 2014).
Fluorescent Chemosensors : An anthracene-based fluorescent chemosensor incorporating a pyrrol-2-ylmethylidene methanamine derivative exhibited high selectivity for Zn2+ ions, which could be used in environmental monitoring and biochemical applications (Kim et al., 2013).
Safety and Hazards
“(1H-Pyrrol-2-yl)methanamine hydrochloride” is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1H-pyrrol-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h1-3,7H,4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPHSWKXEZBRFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718257 |
Source


|
| Record name | 1-(1H-Pyrrol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351479-09-8 |
Source


|
| Record name | 1-(1H-Pyrrol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)










![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
